molecular formula C10H15N5O4 B12320074 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, hydrate

5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, hydrate

Cat. No.: B12320074
M. Wt: 269.26 g/mol
InChI Key: WZJWHIMNXWKNTO-UHFFFAOYSA-N
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Description

[5’,5’‘-2H2]2’-deoxyadenosine monohydrate is a deoxyribonucleoside analog, specifically a deuterated form of 2’-deoxyadenosine. This compound is characterized by the presence of deuterium atoms at the 5’ and 5’’ positions, which can influence its chemical and biological properties. It is commonly used in scientific research to study nucleoside metabolism and the effects of deuterium substitution on biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate typically involves the deuteration of 2’-deoxyadenosine. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .

Industrial Production Methods

Industrial production of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

[5’,5’‘-2H2]2’-deoxyadenosine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, solvents like water or methanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate.

Scientific Research Applications

[5’,5’‘-2H2]2’-deoxyadenosine monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The presence of deuterium atoms can influence the compound’s stability and interactions with enzymes involved in nucleoside metabolism. This can lead to altered biological effects, such as changes in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5’,5’‘-2H2]2’-deoxyadenosine monohydrate lies in its deuterium substitution, which can enhance its stability and alter its biological activity. This makes it a valuable tool for studying the effects of deuterium in biological systems and for developing deuterium-labeled drugs with improved pharmacokinetic properties .

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWHIMNXWKNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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